molecular formula C6H13NO3 B1198268 (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol CAS No. 99212-30-3

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

Katalognummer: B1198268
CAS-Nummer: 99212-30-3
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: VYOCYWDJTQRZLC-KCDKBNATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol is a high-purity chemical compound offered for research and development purposes. This piperidine-triol derivative is of significant interest in medicinal chemistry, particularly in the investigation of metabolic diseases. Compounds with this core structure are recognized for their potential as inhibitors of enzymes like alpha-glucosidase and sodium-glucose cotransporters (SGLTs) . Inhibition of these targets is a well-established therapeutic strategy for managing conditions such as type 2 diabetes by modulating blood glucose levels . The specific stereochemistry of this compound—(2S,3R,4S,5R)—is critical to its binding affinity and biological activity, making it a valuable tool for structure-activity relationship (SAR) studies. APPLICATIONS: This product is intended for use in pharmaceutical research, including: • Enzyme inhibition assays • Drug discovery and lead optimization for metabolic disorders (e.g., diabetes, obesity) • Analytical reference standard for quality control PRODUCT DETAILS: • Molecular Formula: C6H13NO3 • CAS Number: Information not located in search results; consult supplier for specific details. • Molecular Weight: 147.17 g/mol (calculated) • Storage: Store in a cool, dry place, under an inert atmosphere if necessary. For long-term storage, keep at 2-8°C . HANDLING: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Eigenschaften

IUPAC Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCYWDJTQRZLC-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912837
Record name 2-Methylpiperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99212-30-3
Record name Deoxyfuconojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99212-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyfuconojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpiperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Deoxyfuconojirimycin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Deoxyfuconojirimycin has been studied for its antiviral properties, particularly against viruses that utilize fucose in their glycoproteins. Its structural similarity to fucose allows it to act as a competitive inhibitor for enzymes involved in the metabolism of fucosylated compounds. Research indicates that it can inhibit the growth of certain bacteria such as Escherichia coli and Pseudomonas aeruginosa, showcasing its antimicrobial potential .

Enzyme Inhibition
The compound has demonstrated inhibitory activity against alpha-L-fucosidase, an enzyme implicated in various metabolic disorders. The inhibition constant (Ki) for deoxyfuconojirimycin against this enzyme has been reported at approximately 5.80 nM . This property makes it a candidate for therapeutic applications in conditions like fucosidosis and other lysosomal storage diseases.

Therapeutic Applications

Diabetes Treatment
Deoxyfuconojirimycin has been investigated as a potential treatment for diabetes due to its ability to inhibit sodium-glucose co-transporter 2 (SGLT2). This mechanism promotes renal glucose excretion and may help manage blood glucose levels in diabetic patients . The compound's efficacy in clinical settings is supported by studies showing significant reductions in fasting serum glucose levels when administered to diabetic models .

Cancer Research
Recent studies have explored the compound's cytotoxic effects on cancer cell lines. Mechanistic studies revealed that deoxyfuconojirimycin could induce apoptosis through caspase activation pathways. This suggests potential applications in cancer therapeutics where targeted cell death is desired .

Case Study 1: Inhibition of Alpha-L-Fucosidase

A study conducted on bovine epididymis-derived alpha-L-fucosidase demonstrated that deoxyfuconojirimycin effectively inhibited enzyme activity at low concentrations. The results indicated a significant reduction in enzymatic activity, supporting its use as a therapeutic agent for fucosidosis .

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the antimicrobial efficacy of deoxyfuconojirimycin against various bacterial strains. The compound showed notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Insights

Substituent Effects: Methyl vs. Alkyl Chain Length: Longer chains (e.g., pentyl in , butyl in ) increase lipophilicity, favoring interactions with hydrophobic enzyme pockets. Aromatic Groups: The benzyl group in ZXB introduces aromaticity, enabling π-π stacking in enzyme active sites .

Stereochemical Influence :

  • The 2S,3R,4S,5R configuration in the target compound contrasts with analogs like (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol , where 4R/5S alters hydroxyl group orientation, impacting hydrogen-bonding efficacy.

Synthetic Pathways :

  • Many analogs (e.g., ) are synthesized from D-glucose, leveraging its inherent stereochemistry for stereoselective cyclization.
  • Purification methods (e.g., Ambersep 900-OH resin in ) highlight the need for precise isolation of stereoisomers.

Biological Activity :

  • Glycosidase inhibition is a recurring theme, with hydroxyethyl and hydroxymethyl analogs showing potent activity due to transition-state mimicry .
  • Pharmacological chaperones (e.g., pentyl derivatives in ) stabilize mutant enzymes in lysosomal storage disorders.

Biologische Aktivität

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, also known as Deoxyfuconojirimycin (DFJ), is a structural analog of the iminosugar fucose. This compound has garnered attention due to its biological activity as a specific and competitive inhibitor of human liver α-L-fucosidase. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing research in glycoprotein processing and related fields.

DFJ primarily targets α-L-fucosidases , which are enzymes involved in the processing of glycoproteins. By inhibiting these enzymes, DFJ affects the maturation and folding of glycoproteins within the endoplasmic reticulum and Golgi apparatus. This inhibition can lead to improved glycoprotein functionality and stability, making DFJ a valuable tool in biochemical research and potential therapeutic applications.

Biochemical Pathways

The inhibition of α-L-fucosidases by DFJ can disrupt normal glycoprotein processing, which may have implications in various diseases where glycosylation patterns are altered. The following table summarizes the key biochemical pathways influenced by DFJ:

Pathway Effect of DFJ
Glycoprotein maturationInhibition of α-L-fucosidases leads to altered glycosylation patterns.
Cell signalingChanges in glycoprotein structure can affect receptor interactions.
Disease modulationPotential therapeutic effects in conditions like cancer and viral infections due to modified glycoproteins.

Pharmacokinetics

DFJ exhibits rapid cellular penetration, allowing for effective inhibition of α-glucosidase enzymes. Its pharmacokinetic properties suggest that it may be suitable for therapeutic use in conditions where glycosylation plays a critical role.

Research Findings

Numerous studies have explored the biological activity of DFJ. Key findings include:

  • Inhibition Studies : DFJ has been shown to inhibit α-L-fucosidases with high specificity, making it a potent tool for studying fucosylation in various biological contexts .
  • Therapeutic Potential : Research indicates that DFJ may have applications in treating diseases characterized by abnormal glycosylation patterns, such as certain cancers and viral infections .
  • Case Studies : A study demonstrated that DFJ could enhance the efficacy of certain antiviral therapies by modifying the glycosylation of viral proteins, potentially improving immune recognition .

Applications in Medicine

Due to its inhibitory action on glycosidase enzymes, DFJ has potential therapeutic applications:

  • Cancer Treatment : By altering the glycosylation patterns of tumor-associated antigens, DFJ may enhance immune responses against tumors.
  • Viral Infections : Modifying the glycosylation of viral proteins could improve vaccine efficacy or antiviral drug performance.
  • Research Tool : As a specific inhibitor, DFJ is widely used in biochemical studies to elucidate the role of fucosylation in various biological processes.

Q & A

Q. What are the established synthetic routes for (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, and what key steps ensure stereochemical fidelity?

The synthesis typically employs a chiral pool strategy starting from D-glucose, leveraging its inherent stereochemistry to guide the formation of the piperidine core. Key steps include:

  • Reductive amination to introduce the amine group while preserving stereochemistry.
  • Base-promoted cyclization to construct the piperidine ring, critical for maintaining the (2S,3R,4S,5R) configuration.
  • Lipophilic chain introduction (e.g., methyl groups) via alkylation or substitution reactions under controlled conditions to avoid racemization .
    Purification often involves chromatography or crystallization to isolate enantiomerically pure forms.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • X-ray crystallography provides definitive proof of absolute configuration.
  • NMR spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR) analyzes coupling constants and NOE effects to verify relative stereochemistry.
  • Optical rotation and circular dichroism (CD) correlate observed chiral properties with predicted configurations .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Glycosidase inhibition assays : Tested against α-glucosidase or β-galactosidase enzymes to assess competitive/non-competitive binding.
  • Cellular stability studies : Measure membrane permeability using lipophilic analogs (e.g., dodecyl-chain derivatives) to enhance bioavailability .
  • Protein misfolding assays : Evaluate pharmacological chaperone activity in models of lysosomal storage disorders (e.g., Gaucher disease) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkylation or hydroxyl group substitution) impact pharmacological activity?

  • N-Alkylation : Introducing lipophilic chains (e.g., dodecyl or hexyl groups) enhances membrane interaction, improving cellular uptake and chaperone efficacy. However, excessive hydrophobicity may reduce solubility .
  • Hydroxyl group substitution : Replacing equatorial hydroxyls with fluorine or methyl groups alters enzyme binding affinity. For example, axial hydroxyls are critical for glycosidase inhibition, as shown in isofagomine analogs .

Q. What experimental strategies address contradictions in enzyme inhibition data across studies?

  • Kinetic analysis : Distinguish between competitive and uncompetitive inhibition modes using Lineweaver-Burk plots.
  • Molecular docking : Validate binding poses against crystal structures of target enzymes (e.g., β-glucosidase).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies in reported KiK_i values .

Q. How is the compound’s role as a pharmacological chaperone optimized in protein misfolding disease models?

  • Dose-response studies : Identify sub-inhibitory concentrations that stabilize mutant enzymes without disrupting normal function.
  • Thermal shift assays : Measure protein stability by monitoring melting temperature (TmT_m) changes in the presence of the compound.
  • In vivo validation : Use transgenic animal models (e.g., Fabry mice) to assess long-term efficacy and off-target effects .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
  • Chiral HPLC : Ensures enantiomeric excess (>98%) for stereochemically sensitive applications.
  • 2D NMR (COSY, HSQC) : Resolves complex spin systems in polyhydroxylated piperidines .

Q. How are racemization risks mitigated during multi-step synthesis?

  • Low-temperature reactions : Minimize epimerization during acidic/basic steps.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield hydroxyls during alkylation.
  • In-line monitoring : Employ real-time FTIR or Raman spectroscopy to detect stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.